DAT Inhibition Potency of 8‑Oxa vs. 8‑Aza (Tropane) 3‑Arylbicyclo[3.2.1]octane Congeners
The 8‑oxa‑3‑arylbicyclo[3.2.1]octane series retains low‑nanomolar DAT affinity while eliminating the basic amine that dominates the tropane pharmacophore. In direct comparison within the same study, the 3β‑(3,4‑dichlorophenyl)‑8‑oxa analog (6g) inhibited [³H]WIN 35,428 binding to human DAT with an IC₅₀ of 3.27 nM, and the 3α‑(3,4‑dichlorophenyl) diastereomer (7g) gave an IC₅₀ of 2.34 nM [1]. These values are competitive with the prototypical 8‑aza (tropane) ligand WIN 35,428 itself (IC₅₀ ≈ 1–10 nM across laboratories), establishing that the oxygen bridge can functionally substitute for the 8‑aza group without sacrificing target engagement [1].
| Evidence Dimension | Dopamine transporter (DAT) binding inhibition |
|---|---|
| Target Compound Data | 8‑Oxa analog 6g: IC₅₀ = 3.27 nM; 8‑Oxa analog 7g: IC₅₀ = 2.34 nM |
| Comparator Or Baseline | WIN 35,428 (8‑aza tropane): IC₅₀ ≈ 1–10 nM (typical literature range) |
| Quantified Difference | Equivalent low‑nanomolar potency; oxa analogs achieve similar inhibition without the basic nitrogen |
| Conditions | [³H]WIN 35,428 competitive binding assay, human DAT expressed in COS‑7 cells |
Why This Matters
Procurement of the 8‑oxa scaffold directly enables a non‑nitrogen DAT‑targeted chemical series, a distinct IP‑advantaged strategy that cannot be accessed with traditional tropane (8‑aza) building blocks.
- [1] Meltzer, P. C.; Liang, A. Y.; Blundell, P.; Gonzalez, M. D.; Chen, Z.; George, C.; Madras, B. K. 2‑Carbomethoxy‑3‑aryl‑8‑oxabicyclo[3.2.1]octanes: Potent Non‑Nitrogen Inhibitors of Monoamine Transporters. J. Med. Chem. 1997, 40 (17), 2661–2673. View Source
